molecular formula C15H22N2O2 B3495661 3-(1-Adamantyl)-5,5-dimethylimidazolidine-2,4-dione

3-(1-Adamantyl)-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B3495661
M. Wt: 262.35 g/mol
InChI Key: PDOZCBUGTAPZAW-UHFFFAOYSA-N
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Description

3-(1-Adamantyl)-5,5-dimethylimidazolidine-2,4-dione is a compound that features an adamantane moiety, which is known for its unique structural properties. Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials due to their structural, biological, and stimulus-responsive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Adamantyl)-5,5-dimethylimidazolidine-2,4-dione typically involves the functionalization of adamantane derivatives. One common method is the radical-based functionalization, which converts diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups . The reaction conditions often involve the use of H-atom abstracting species to activate the strong C–H bonds characteristic of these caged hydrocarbons .

Industrial Production Methods

Industrial production of adamantane derivatives, including this compound, often involves large-scale radical functionalization processes. These methods are designed to achieve high yields and purity, making them suitable for various applications in pharmaceuticals and materials science .

Chemical Reactions Analysis

Types of Reactions

3-(1-Adamantyl)-5,5-dimethylimidazolidine-2,4-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the adamantane moiety or other parts of the molecule.

    Substitution: Various substitution reactions can introduce different substituents onto the adamantane core or the imidazolidine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various functionalized adamantane derivatives, which can be further utilized in the synthesis of complex molecules for pharmaceuticals and materials science .

Scientific Research Applications

3-(1-Adamantyl)-5,5-dimethylimidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Adamantyl)-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with various biological targets, including enzymes and receptors, leading to its diverse biological activities . The compound’s effects are mediated through its ability to modulate these targets, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Adamantyl)-5,5-dimethylimidazolidine-2,4-dione is unique due to its imidazolidine-2,4-dione moiety, which imparts distinct chemical and biological properties. This combination of adamantane and imidazolidine-2,4-dione structures makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(1-adamantyl)-5,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-14(2)12(18)17(13(19)16-14)15-6-9-3-10(7-15)5-11(4-9)8-15/h9-11H,3-8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOZCBUGTAPZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)C23CC4CC(C2)CC(C4)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Adamantyl)-5,5-dimethylimidazolidine-2,4-dione
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3-(1-Adamantyl)-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 3
3-(1-Adamantyl)-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 4
3-(1-Adamantyl)-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 5
3-(1-Adamantyl)-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 6
3-(1-Adamantyl)-5,5-dimethylimidazolidine-2,4-dione

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